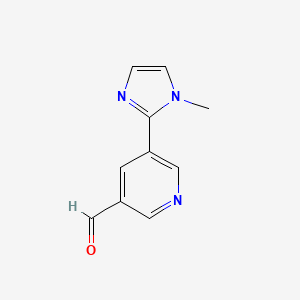
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 7th position and a pyrrolidinyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methylindole with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indoles, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
7-Methyl-1H-indole: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity and biological activity.
2-(Pyrrolidin-3-YL)-1H-indole: Lacks the methyl group at the 7th position, which can influence its chemical properties and interactions.
7-Methyl-2-(pyrrolidin-2-YL)-1H-indole: Similar structure but with a different position of the pyrrolidine group, affecting its reactivity and biological activity.
Uniqueness
7-Methyl-2-(pyrrolidin-3-YL)-1H-indole is unique due to the specific positioning of the methyl and pyrrolidine groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
7-methyl-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-9-3-2-4-10-7-12(15-13(9)10)11-5-6-14-8-11/h2-4,7,11,14-15H,5-6,8H2,1H3 |
InChI 键 |
DKXTUVYGLJKWKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(N2)C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


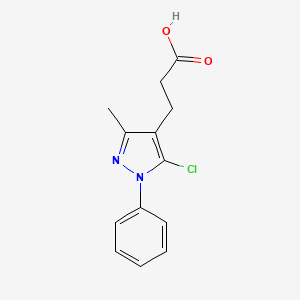
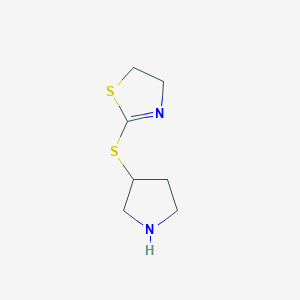
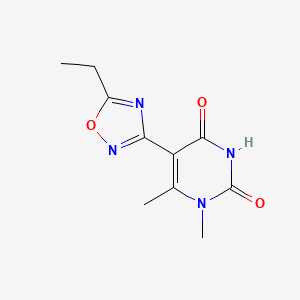
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)


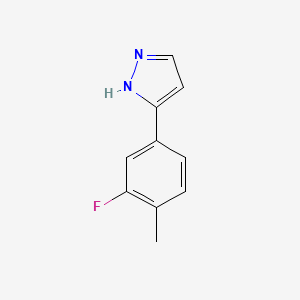
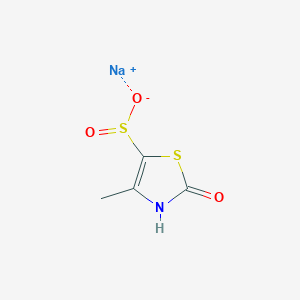

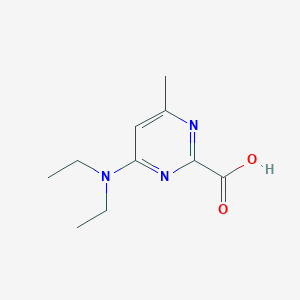
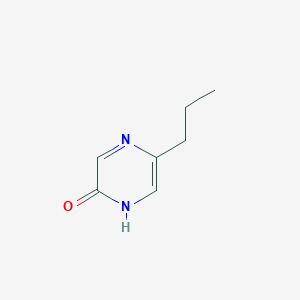
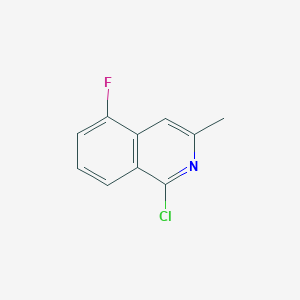
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
